molecular formula C4H8N4O B6207795 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol CAS No. 2731010-24-3

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol

Cat. No.: B6207795
CAS No.: 2731010-24-3
M. Wt: 128.1
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Description

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol typically involves multiple steps. One common method starts with commercially available chemicals and proceeds through a series of reactions to form the triazole ring. For example, the preparation might involve the reaction of an appropriate precursor with hydrazine hydrate under reflux conditions, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while substitution reactions could produce a variety of substituted triazoles.

Scientific Research Applications

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the amino group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-1,2,3-triazole
  • 5-amino-2H-1,2,3-triazole-4-carboxylic acid
  • 5-amino-1,2,4-triazole

Uniqueness

5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

2731010-24-3

Molecular Formula

C4H8N4O

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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